![molecular formula C19H30N2O4 B5539142 2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)
2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro compounds, including structures similar to 2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one, often involves divergent synthetic routes allowing for the introduction of various substituents. A key step in such syntheses is the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, which allows for a range of substituents to be introduced into the diazaspiro framework (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds like 2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one is often elucidated using high-resolution NMR techniques and X-ray crystallography. These methods provide detailed information about the spatial arrangement of atoms within the molecule and are crucial for understanding the compound's chemical behavior (Sun et al., 2010).
Chemical Reactions and Properties
Diazaspiro compounds are known for participating in various chemical reactions, including condensation, cyclization, and Michael addition. Their reactivity can be attributed to the presence of functional groups and the strained nature of the spirocyclic system, which can be exploited in synthetic chemistry to produce novel compounds with unique properties (Ahmed et al., 2012).
Physical Properties Analysis
The physical properties of 2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one, such as melting point, solubility, and crystallinity, can be influenced by the molecular structure and the presence of functional groups. These properties are essential for determining the compound's suitability for various applications, including material science and drug formulation.
Chemical Properties Analysis
The chemical properties of diazaspiro compounds, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are dictated by their molecular structure. The presence of nitrogen atoms within the spirocyclic framework can impart basicity, while the carbonyl and other functional groups can influence the compound's overall reactivity (Cordes et al., 2013).
Aplicaciones Científicas De Investigación
CCR8 Antagonists
Compounds like 2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one have been identified as CCR8 antagonists. These are useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Biological Activity and Synthesis
This compound and similar 1,9-diazaspiro[5.5]undecanes have shown potential for treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders. Their biological activity and synthesis have been a subject of significant research (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Screening
Specific derivatives of diazaspiro[5.5]undecan-3-one, such as 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been explored for their antihypertensive properties in spontaneously hypertensive rats (Clark et al., 1983).
Catalyst-Free Synthesis
Research has also focused on the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, offering insights into more environmentally friendly and economical production methods (Aggarwal, Vij, & Khurana, 2014).
Propiedades
IUPAC Name |
9-[2-(oxolan-2-ylmethoxy)acetyl]-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-2-9-21-15-19(6-5-17(21)22)7-10-20(11-8-19)18(23)14-24-13-16-4-3-12-25-16/h2,16H,1,3-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOIBMERLOXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CCC1=O)CCN(CC2)C(=O)COCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.